({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid
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Overview
Description
({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid is a chemical compound with the molecular formula C14H20N2O5S and a molecular weight of 328.39 g/mol . This compound is known for its unique structure, which includes a hexylamino group, a sulfonyl group, and an oxoacetic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with hexylamine to form 4-(hexylamino)sulfonyl nitrobenzene. This intermediate is then reduced to 4-(hexylamino)sulfonyl aniline, which is subsequently reacted with oxalyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hexylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, hydroxylated compounds, and substituted derivatives with various functional groups .
Scientific Research Applications
({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- ({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)propanoic acid
- ({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)butanoic acid
- ({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)pentanoic acid
Uniqueness
({4-[(Hexylamino)sulfonyl]phenyl}amino)(oxo)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(hexylsulfamoyl)anilino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-2-3-4-5-10-15-22(20,21)12-8-6-11(7-9-12)16-13(17)14(18)19/h6-9,15H,2-5,10H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHYXGWNQGIAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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